Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The synthesis involves the following steps:
Hydroxymethylation: 1H-1,2,4-triazole is hydroxymethylated with formaldehyde in the presence of barium hydroxide octahydrate to give 3-hydroxymethyl-1H-1,2,4-triazole.
Oxidation and Esterification: The hydroxymethylated product is then oxidized and esterified to yield methyl 1H-1,2,4-triazole-3-carboxylate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps but optimized for higher yields and purity. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, barium hydroxide, and methanol. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various triazole derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Triazole derivatives are known to bind to enzymes and receptors in biological systems, leading to various pharmacological effects. The compound’s structure allows it to interact with different biological molecules, contributing to its diverse range of activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: A closely related compound used in similar applications.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with applications in medicinal chemistry.
Uniqueness
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications in various fields. Its ability to form stable complexes and undergo diverse chemical transformations makes it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C4H4KN3O2 |
---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
potassium;5-methyl-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C4H5N3O2.K/c1-2-5-3(4(8)9)7-6-2;/h1H3,(H,8,9)(H,5,6,7);/q;+1/p-1 |
InChI-Schlüssel |
AICLVBJFNXBBIB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NC(=NN1)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.